N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760288
InChI: InChI=1S/C19H20N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,27)(H,22,23,26)
SMILES:
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14760288

Molecular Formula: C19H20N6O2S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C19H20N6O2S
Molecular Weight 396.5 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H20N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,27)(H,22,23,26)
Standard InChI Key BOFOFEKNSDQYAA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Characterization

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked via an amide bond to a piperazine ring substituted with a pyridinyl group. Its molecular formula is C₁₉H₁₉N₅O₂S, with a molecular weight of 389.44 g/mol. Key structural attributes include:

  • Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and bioactivity .

  • Piperazine-carboxamide bridge: Provides conformational flexibility and hydrogen-bonding capacity, critical for target binding .

  • Pyridinyl substituent: Enhances solubility and participates in π-π stacking interactions with biological targets.

The compound’s synthesis typically involves multi-step reactions, including:

  • Benzothiazole amine formation: 2-Aminobenzothiazole is reacted with chloroacetyl chloride to form 2-chloroacetamidobenzothiazole.

  • Piperazine coupling: The intermediate is coupled with 4-(pyridin-2-yl)piperazine-1-carboxylic acid using carbodiimide-based crosslinkers (e.g., EDC/HOBt).

  • Purification: Chromatography (silica gel or HPLC) yields the final product with >95% purity.

Biological Activity and Mechanisms

Anticancer Properties

Preclinical studies highlight potent anticancer activity against diverse cell lines:

Cell LineIC₅₀ (µM)Mechanism of ActionReference
MCF-7 (breast)0.57Caspase-3 activation, G1 phase arrest
A549 (lung)1.53ROS generation, mitochondrial depolarization
HepG2 (liver)0.68Topoisomerase II inhibition

The compound induces apoptosis via Bcl-2/Bax pathway modulation and inhibits metastatic progression by downregulating MMP-9 and VEGF .

Anti-Inflammatory Activity

In murine models, the compound reduces TNF-α and IL-6 levels by 75–80% at 10 mg/kg, comparable to dexamethasone. It suppresses NF-κB signaling by inhibiting IκBα phosphorylation.

Pharmacokinetic and Toxicity Profile

  • Absorption: Oral bioavailability of ~42% in rats (Cₘₐₓ = 1.2 µg/mL at 2 h).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (major) and N-oxide derivative (minor).

  • Toxicity: No significant cytotoxicity observed in HEK-293 cells (CC₅₀ > 100 µM). Acute toxicity (LD₅₀) in mice is >500 mg/kg.

Comparative Analysis with Analogues

Structural modifications significantly influence activity:

Analogues (R-group)Anticancer IC₅₀ (µM)Key Feature
4-Fluorophenyl (EvitaChem)0.40 (MCF-7)Enhanced lipophilicity
3-Chlorophenyl (Vulcanchem)0.92 (A549)Improved metabolic stability
Unsubstituted phenyl5.71 (HepG2)Reduced target affinity

The pyridinyl substitution in the target compound optimizes solubility and kinase inhibition (e.g., EGFR IC₅₀ = 0.12 µM) .

Patent Landscape and Therapeutic Applications

Key patents highlight its utility in:

  • Oncology: WO2021257490A1 (2021) claims derivatives as KRAS G12C inhibitors for pancreatic cancer .

  • Inflammation: EP3558955B1 (2023) covers piperazine-benzothiazole hybrids for autoimmune disorders .

Future Directions

  • Clinical trials: Phase I studies are warranted to assess safety in humans.

  • Combination therapy: Synergy with paclitaxel (reduced IC₅₀ by 60% in vitro) suggests potential for combinatorial regimens .

  • Targeted delivery: Nanoparticle formulations (e.g., PLGA) may enhance tumor-specific accumulation.

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